molecular formula C11H9NO2S B178707 Methyl 2-phenylthiazole-5-carboxylate CAS No. 172678-68-1

Methyl 2-phenylthiazole-5-carboxylate

Cat. No.: B178707
CAS No.: 172678-68-1
M. Wt: 219.26 g/mol
InChI Key: RRDBEPHWFIYCQH-UHFFFAOYSA-N
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Description

Methyl 2-phenylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.26 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-phenylthiazole-5-carboxylate is an organic compound belonging to the thiazole family, characterized by its unique structure that includes a thiazole ring fused with a phenyl group and a carboxylate ester functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antiviral , anticancer , and antifungal properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H9N1O2S1C_{11}H_{9}N_{1}O_{2}S_{1}. The thiazole moiety contributes to its chemical reactivity, while the phenyl group enhances its biological activity by increasing lipophilicity, which aids in modulating interactions with biological targets.

Antiviral Activity

This compound has shown significant antiviral properties, particularly against flaviviruses such as dengue and yellow fever. Research indicates that the compound can inhibit viral replication effectively. A study reported that derivatives of phenylthiazole, including this compound, exhibited high selectivity indices (TI) and low cytotoxicity, making them promising candidates for antiviral drug development .

Key Findings:

  • Inhibition of Viral Replication: Compounds with the phenylthiazole scaffold have demonstrated over 50% inhibition of viral replication at concentrations around 50 µM.
  • Selectivity Index (TI): Some derivatives achieved TIs as high as 147, indicating a favorable therapeutic window .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Studies have shown that this compound can induce apoptosis in various cancer cell lines through multiple mechanisms, including the inhibition of Bcl-2 proteins, which are crucial for cell survival.

Case Studies:

  • Cytotoxicity Assays: In vitro assays revealed IC50 values indicating potent cytotoxic effects against cancer cell lines such as Jurkat and A-431. For instance, certain derivatives exhibited IC50 values below those of standard chemotherapeutics like doxorubicin .
  • Structure-Activity Relationship (SAR) Analysis: The presence of electron-donating groups on the phenyl ring significantly enhances anticancer activity. Modifications at specific positions of the thiazole ring have been shown to improve efficacy and reduce toxicity .

Antifungal Activity

This compound has also demonstrated antifungal properties against various strains. The compound's effectiveness can vary based on concentration and specific fungal targets.

Research Insights:

  • Efficacy Against Fungal Strains: In studies, it was noted that certain concentrations led to excellent antifungal activity against specific strains, suggesting potential applications in treating fungal infections .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique aspects compared to this compound:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-methyl-2-phenylthiazole-5-carboxylateMethyl substitution at position 4Enhanced lipophilicity and potential metabolic stability
Ethyl 4-methylthiazole-5-carboxylateEthoxy group instead of methylDifferent solubility properties affecting bioavailability
Methyl 2-amino-4-phenylthiazole-5-carboxylateAmino group at position 2Potentially increased biological activity due to amino functionality

Properties

IUPAC Name

methyl 2-phenyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-11(13)9-7-12-10(15-9)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDBEPHWFIYCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596419
Record name Methyl 2-phenyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172678-68-1
Record name Methyl 2-phenyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.5 ml of acetyl chloride were added to a solution of 4.77 g of the acid of Stage B in 160 ml of methanol, and the mixture was refluxed for 18 hours. After evaporating to dryness under reduced pressure, the residue was taken up in ethyl acetate. The mixture was filtered and concentrated to a reduced volume. The crystals were separated off and the mother liquors were washed with sodium hydroxide. Extraction was carried out with ethyl acetate, followed by washing with water and evaporating to dryness. The 2 crystallized fractions were combined to obtain 4.54 g of the desired product melting at 108° C.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
4.77 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.